2-(4-Bromobenzenesulfonyl)ethan-1-amine molecular weight
2-(4-Bromobenzenesulfonyl)ethan-1-amine molecular weight
An In-Depth Technical Guide to 2-(4-Bromobenzenesulfonyl)ethan-1-amine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2-(4-Bromobenzenesulfonyl)ethan-1-amine is a bifunctional organic molecule of significant interest in the field of medicinal chemistry and drug discovery. As a member of the sulfonamide class of compounds, it incorporates a key pharmacophore that is present in a wide array of therapeutic agents. Its structure, featuring a reactive primary amine and a brominated aromatic ring, makes it a highly versatile building block for the synthesis of compound libraries aimed at identifying novel drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications as a foundational scaffold in modern drug development workflows.
Physicochemical and Structural Properties
The foundational characteristics of a molecule are critical for its application in synthesis and screening. 2-(4-Bromobenzenesulfonyl)ethan-1-amine is commercially available as a powder and possesses distinct structural features that define its reactivity and utility.
The molecule can be deconstructed into three key components:
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4-Bromophenyl Group: The aromatic ring substituted with a bromine atom serves two purposes. It provides a rigid scaffold and, critically, the bromine atom acts as a chemical handle for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
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Sulfonamide Linker: The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. It is a bioisostere of an amide bond but with different stereoelectronic properties and metabolic stability.
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Ethylamine Moiety: The primary amine at the terminus of the ethyl chain is a key nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination to build molecular complexity.[1]
Quantitative data for 2-(4-Bromobenzenesulfonyl)ethan-1-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 264.14 g/mol | |
| CAS Number | 771584-35-1 | |
| Molecular Formula | C₈H₁₀BrNO₂S | |
| Synonyms | 2-[(4-bromophenyl)sulfonyl]ethanamine | |
| Physical Form | Powder | |
| InChI Key | UJBDHNFPJMRHII-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of sulfonamides is a cornerstone reaction in organic and medicinal chemistry. The preparation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine is most logically achieved through the nucleophilic attack of an amine on a sulfonyl chloride.
Synthetic Rationale and Strategy
The most direct and widely adopted method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. In this case, the synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with ethanolamine (2-aminoethan-1-ol) .[2][3]
The causality behind this choice is twofold:
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Reactivity: The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by the nucleophilic amine of ethanolamine.[2]
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Protection Strategy: Ethanolamine possesses both an amine and a hydroxyl group. The amine is significantly more nucleophilic than the hydroxyl group, leading to preferential formation of the sulfonamide over the sulfonate ester. However, to ensure selectivity and prevent side reactions such as N,O-bis-sulfonylation, an excess of the amine or careful control of stoichiometry is often employed. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine
This protocol is a representative procedure based on established methods for sulfonamide synthesis.[4][5] Researchers should perform their own risk assessment before proceeding.
Materials:
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Ethanolamine
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4-Bromobenzenesulfonyl chloride[6]
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Triethylamine (TEA), anhydrous
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethanolamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the stirred ethanolamine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromobenzenesulfonyl chloride) is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and unreacted ethanolamine), saturated NaHCO₃ solution (to remove residual acid), and brine.[4]
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-(4-Bromobenzenesulfonyl)ethan-1-amine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine.
Applications in Drug Discovery
The true value of 2-(4-Bromobenzenesulfonyl)ethan-1-amine lies in its role as a versatile building block. Chemical suppliers like Enamine feature such compounds prominently in their catalogs, which are used by pharmaceutical companies to accelerate drug discovery projects.[7][8]
A Scaffold for Library Synthesis
The primary application is in the construction of diverse chemical libraries for high-throughput screening (HTS). The two reactive sites on the molecule allow for a logical and systematic expansion of chemical space. This "scaffold-based" approach is a cornerstone of modern medicinal chemistry.
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Amine Derivatization: The primary amine can be acylated with a wide range of carboxylic acids or sulfonyl chlorides, or it can undergo reductive amination with various aldehydes and ketones. This allows for the systematic exploration of the chemical space around the amine terminus.
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Aryl Bromide Derivatization: The 4-bromo substituent is a key functional group for metal-catalyzed cross-coupling reactions. Using catalysts like palladium, researchers can couple a vast array of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other organometallic reagents to this position. This modifies the core phenyl-sulfonamide scaffold.
Pharmacological Significance
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[9] It is a key feature in carbonic anhydrase inhibitors, certain diuretics, and a growing number of kinase inhibitors and anti-cancer agents. By using 2-(4-Bromobenzenesulfonyl)ethan-1-amine as a starting point, researchers can rapidly generate novel analogs of known drug classes or explore entirely new biological targets.
Logical Diversification Diagram
Caption: Diversification pathways for the core building block.
Safety and Handling
According to supplier safety data sheets, 2-(4-Bromobenzenesulfonyl)ethan-1-amine is associated with several hazard statements. It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.
Conclusion
2-(4-Bromobenzenesulfonyl)ethan-1-amine, with a molecular weight of 264.14 g/mol , is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the pharmacological relevance of its core scaffold make it an invaluable building block for medicinal chemists. By providing two distinct and versatile points for chemical modification, it allows for the efficient and systematic synthesis of large, diverse compound libraries, ultimately accelerating the journey from a chemical starting point to a potential therapeutic agent.
References
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Chemistry LibreTexts. (2024, November 7). Properties of amines. Retrieved from [Link][1]
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Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine. Retrieved from [Link][5]
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MDPI. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link][9]
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